molecular formula C12H10N2O4S B2893089 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide CAS No. 882240-42-8

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide

Cat. No. B2893089
M. Wt: 278.28
InChI Key: WAIWAKPOFPIRFL-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide, also known as DMAD or DMTA, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of thiazolidinones and has been studied for its mechanism of action and biochemical effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form 2-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazole-5-carboxylic acid hydrazide. This intermediate is then cyclized with acetic anhydride to form 2-(2,4-dioxothiazolidin-5-ylidene)acetohydrazide, which is subsequently reacted with acetic anhydride and acetic acid to form the final product.

Starting Materials
3-methoxybenzaldehyde, thiosemicarbazide, acetic anhydride, acetic acid

Reaction
Step 1: Condensation of 3-methoxybenzaldehyde with thiosemicarbazide in ethanol to form 2-(3-methoxyphenyl)-4,5-dihydro-1,3-thiazole-5-carboxylic acid hydrazide., Step 2: Cyclization of the intermediate with acetic anhydride in acetic acid to form 2-(2,4-dioxothiazolidin-5-ylidene)acetohydrazide., Step 3: Reaction of the intermediate with acetic anhydride and acetic acid to form (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide.

Mechanism Of Action

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide exerts its biological effects through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis, making (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide a potential therapeutic agent for various diseases.

Biochemical And Physiological Effects

Studies have shown that (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell lines and animal models. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide has been found to possess antioxidant properties, which can protect cells from oxidative stress and damage.

Advantages And Limitations For Lab Experiments

One advantage of using (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the study of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide. One area of interest is its potential use as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are needed to determine its efficacy and safety in clinical settings. Additionally, the development of more efficient synthesis methods and analogs of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Scientific Research Applications

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for drug discovery and development.

properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-8-4-2-3-7(5-8)13-10(15)6-9-11(16)14-12(17)19-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIWAKPOFPIRFL-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide

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